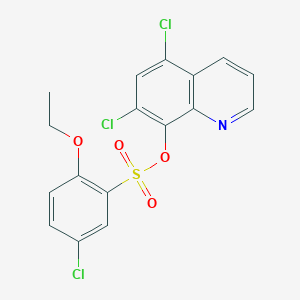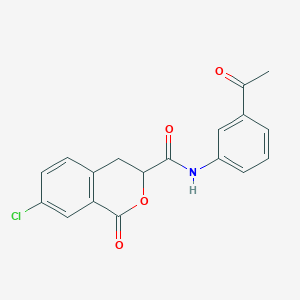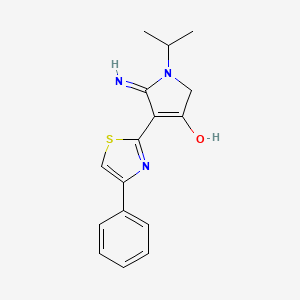
5,7-Dichloroquinolin-8-yl 5-chloro-2-ethoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloroquinolin-8-yl 5-chloro-2-ethoxybenzene-1-sulfonate is a complex organic compound that features a quinoline backbone substituted with chlorine atoms at the 5 and 7 positions, and a sulfonate ester group attached to a chlorinated ethoxybenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 5-chloro-2-ethoxybenzene-1-sulfonate typically involves multiple steps:
Formation of 5,7-Dichloroquinolin-8-ol: This intermediate can be synthesized by chlorination of 8-hydroxyquinoline using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloroquinolin-8-yl 5-chloro-2-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the quinoline ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
5,7-Dichloroquinolin-8-yl 5-chloro-2-ethoxybenzene-1-sulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,7-Dichloroquinolin-8-yl 5-chloro-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A related compound with similar antimicrobial properties.
5-Chloro-8-quinolinol: Another quinoline derivative with potential therapeutic applications.
5,7-Diiodo-8-hydroxyquinoline: Known for its use in medicinal chemistry.
Uniqueness
5,7-Dichloroquinolin-8-yl 5-chloro-2-ethoxybenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonate ester group enhances its solubility and potential for interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C17H12Cl3NO4S |
|---|---|
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
(5,7-dichloroquinolin-8-yl) 5-chloro-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C17H12Cl3NO4S/c1-2-24-14-6-5-10(18)8-15(14)26(22,23)25-17-13(20)9-12(19)11-4-3-7-21-16(11)17/h3-9H,2H2,1H3 |
Clave InChI |
BVSTWNYMBKSINM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-hydroxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B15108669.png)
![6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B15108673.png)
![6-methyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B15108675.png)
![ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B15108678.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B15108681.png)
![Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-](/img/structure/B15108683.png)
![(5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15108698.png)

![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate](/img/structure/B15108715.png)
![Tert-butyl 2-(2-{[4-(methylethyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate](/img/structure/B15108718.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15108725.png)
![4-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B15108746.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2-chlorobenzoate](/img/structure/B15108748.png)

